Home > Products > Screening Compounds P35847 > 2-(3-bromophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
2-(3-bromophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one - 1207047-46-8

2-(3-bromophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Catalog Number: EVT-2896622
CAS Number: 1207047-46-8
Molecular Formula: C21H12BrN5O2
Molecular Weight: 446.264
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Oxo-1,2-dihydrophthalazin-4-carbohydrazide

Compound Description: 1-Oxo-1,2-dihydrophthalazin-4-carbohydrazide is a key starting material for synthesizing various phthalazinone derivatives, including those with 1,2,4-triazol-3-yl, 1,3,4-oxadiazol-2-yl, 1,3-dioxoisoindolin-2-yl, 1H-pyrazol-4-yl, 5H-2,3-benzodi-azepine-1,4-dione, and pyridazine-1,4-dione substituents. [] These derivatives often exhibit diverse biological activities.

Relevance: 1-Oxo-1,2-dihydrophthalazin-4-carbohydrazide serves as a direct precursor to the target compound, 2-(3-bromophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, by providing the core phthalazinone structure. Modifications at the carbohydrazide moiety allow for the introduction of various substituents, leading to a wide range of phthalazinone derivatives. []

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Compound Description: 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, also known as a coumarin-oxadiazole hybrid, is investigated for its potential anticancer activity. [] This compound exhibits polymorphism, forming three different crystal structures with varying intermolecular interactions.

Relevance: This compound shares the 1,3,4-oxadiazole moiety with 2-(3-bromophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one. The presence of this heterocycle in both compounds links them within a broader category of compounds known for their diverse pharmacological properties, including anticancer activity. []

3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Compound Description: 3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is another coumarin-oxadiazole hybrid studied for its potential anticancer activity. [] Like its phenyl-substituted counterpart, this compound also exhibits polymorphism, forming two different crystal structures.

Relevance: This compound shares both the 1,3,4-oxadiazole moiety and the pyridin-4-yl substituent on the oxadiazole ring with 2-(3-bromophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one. These structural similarities suggest a potential for shared biological activities and categorize them together as pyridine-containing 1,3,4-oxadiazole derivatives. []

1-(2-(4-Fluorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(pyridin-2-yl)prop-2-en-1-one (AS1-08)

Compound Description: AS1-08 is a pyridin-4-yl substituted 1,3,4-oxadiazole derivative with a propenone side chain. This compound was studied for its thermodynamic properties in binary solutions with solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). [] The research focused on understanding solute-solvent interactions and their impact on AS1-08's thermodynamic behavior.

Relevance: AS1-08 exhibits significant structural resemblance to 2-(3-bromophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one. Both compounds possess the key 1,3,4-oxadiazole moiety with a pyridin-4-yl substituent. [] This structural similarity classifies them as pyridine-based 1,3,4-oxadiazole scaffolds, potentially with related physicochemical and biological properties.

1-(2-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(pyridin-2-yl)prop-2-en-1-one (AS1-12)

Compound Description: AS1-12 is another pyridin-4-yl substituted 1,3,4-oxadiazole derivative with a propenone side chain. Similar to AS1-08, it was studied for its thermodynamic properties in binary solutions with DMSO and DMF. [] The research aimed to understand the impact of structural modifications on solute-solvent interactions and thermodynamic behavior.

Relevance: AS1-12 and 2-(3-bromophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one both share the 1,3,4-oxadiazole core structure and a pyridin-4-yl substituent. [] This shared structural element places them within the same chemical category of pyridine-based 1,3,4-oxadiazole scaffolds, potentially exhibiting similar biological and physicochemical characteristics.

3-(1-(2-(4-Fluorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(pyridin-2-yl)allyl)-2,3-dihydro-1,3,4-oxadiazol-2-one

Compound Description: This compound is a pyrazole-oxadiazole hybrid containing a pyridine ring and a fluorine substituent. It demonstrated potent antimycobacterial activity, effectively inhibiting Mycobacterium tuberculosis H37Ra and Mycobacterium bovis. [] Its mechanism of action is related to its high binding affinity to mycobacterial enoyl-acyl carrier protein reductase (InhA), a key enzyme involved in mycolic acid biosynthesis.

Relevance: The compound shares the core 1,3,4-oxadiazole moiety with a pyridin-4-yl substituent with 2-(3-bromophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one. This structural similarity classifies them as pyridine-based 1,3,4-oxadiazole scaffolds, a group known for diverse biological activities, including antimicrobial properties. []

Properties

CAS Number

1207047-46-8

Product Name

2-(3-bromophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

IUPAC Name

2-(3-bromophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one

Molecular Formula

C21H12BrN5O2

Molecular Weight

446.264

InChI

InChI=1S/C21H12BrN5O2/c22-14-4-3-5-15(12-14)27-21(28)17-7-2-1-6-16(17)18(25-27)20-24-19(26-29-20)13-8-10-23-11-9-13/h1-12H

InChI Key

AGNSKGGIIFERKU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC(=CC=C3)Br)C4=NC(=NO4)C5=CC=NC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.